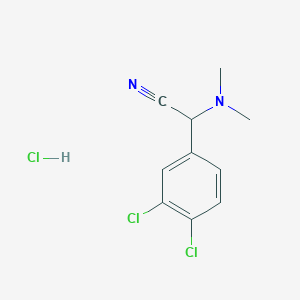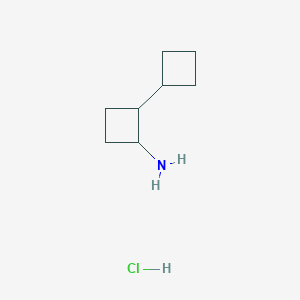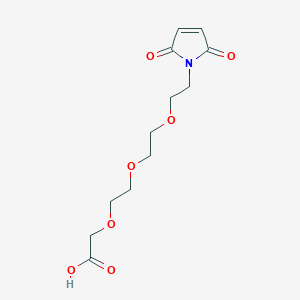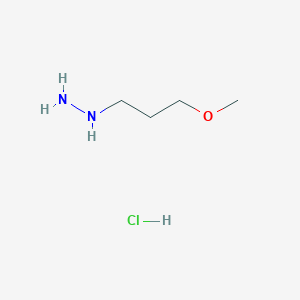
2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride
説明
2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride is a useful research compound. Its molecular formula is C10H11Cl3N2 and its molecular weight is 265.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organometallic Chemistry and Molecular Structures:
- Research by Suzuki et al. (1990) investigated the synthesis and molecular structures of new anionic pentacoordinate triorganotin(IV) compounds, involving reactions with chloro- and (2,6-dimethylphenoxy)triorganostannanes in acetonitrile. This study contributes to understanding the solution-phase behavior and solid-state structures of these compounds (Suzuki et al., 1990).
Pharmacological Research Tools:
- Croston et al. (2002) identified a compound closely related to 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. This compound is seen as a potential drug lead and useful pharmacological research tool (Croston et al., 2002).
Organic Synthesis and Chemical Reactions:
- Fagnoni et al. (1999) explored the synthesis of Aryl- and Alkylanilines through photoheterolysis of Haloanilines in the presence of aromatics and alkenes, including 4-chloro-N,N-dimethylaniline in acetonitrile. This study adds to the knowledge of heterolytic dehalogenation and cation trapping in organic synthesis (Fagnoni et al., 1999).
Photochromic Systems:
- Mahvidi et al. (2016) investigated a gated photochromic system involving the interaction between a merocyanine dye and a non-photochromic diarylethene in acetonitrile. This research contributes to the development of photochromic materials and their potential applications in various fields (Mahvidi et al., 2016).
Environmental Chemistry:
- Field et al. (1997) developed a method for determining concentrations of diuron and its major metabolites in ground water and surface water, using a process involving acetonitrile. This research is significant for environmental monitoring and contamination assessment (Field et al., 1997).
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-2-(dimethylamino)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2.ClH/c1-14(2)10(6-13)7-3-4-8(11)9(12)5-7;/h3-5,10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQHNSQYOOETFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC(=C(C=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Oxaspiro[4.5]decan-1-ol](/img/structure/B1433998.png)

![N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434000.png)

![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1434003.png)
![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride](/img/structure/B1434005.png)


![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}hexa-2,4-dien-1-one hydrochloride](/img/structure/B1434012.png)


![Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate](/img/structure/B1434017.png)
